N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide
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Overview
Description
N-[2,2-DIMETHYL-5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-2-FLUOROBENZAMIDE is a complex organic compound featuring a unique imidazo[2,1-b][1,3]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-DIMETHYL-5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-2-FLUOROBENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-DIMETHYL-5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-2-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2,2-DIMETHYL-5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-2-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2,2-DIMETHYL-5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Thiazole Derivatives: Known for their antimicrobial and anticancer properties.
Coumarin Derivatives: These compounds are used in various applications, including as anticoagulants and fluorescent dyes.
Uniqueness
N-[2,2-DIMETHYL-5-OXO-6-(TRIFLUOROMETHYL)-2H,3H,5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-6-YL]-2-FLUOROBENZAMIDE is unique due to its specific combination of functional groups and the presence of the trifluoromethyl and fluorobenzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13F4N3O2S |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
N-[2,2-dimethyl-5-oxo-6-(trifluoromethyl)-3H-imidazo[2,1-b][1,3]thiazol-6-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C15H13F4N3O2S/c1-13(2)7-22-11(24)14(15(17,18)19,21-12(22)25-13)20-10(23)8-5-3-4-6-9(8)16/h3-6H,7H2,1-2H3,(H,20,23) |
InChI Key |
RTMFEBDXGRPLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C(=O)C(N=C2S1)(C(F)(F)F)NC(=O)C3=CC=CC=C3F)C |
Origin of Product |
United States |
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